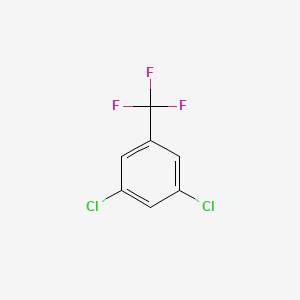

3,5-Dichlorobenzotrifluoride

Description

The exact mass of the compound 1,3-Dichloro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMPDUPKYRRIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203236 | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-20-5 | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a trifluoromethyl group on the benzene ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical processes. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and safety considerations.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist across different suppliers and databases; therefore, the data presented here represents a consolidation of available information.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1,3-Dichloro-5-(trifluoromethyl)benzene | [3] |

| CAS Number | 54773-20-5 | [1][4] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1] |

| Molecular Weight | 215.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | -15 °C to -12 °C | [5] |

| Boiling Point | 173-174 °C; 187-189 °C | [5] |

| Density | 1.459 g/mL at 25 °C; 1.47 g/mL | [5] |

| Refractive Index | 1.471 at 20 °C | [5] |

| Flash Point | 65 °C; 75 °C | [5] |

| Solubility | Insoluble in water | [5] |

Structural and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region. The proton at the C2 position would appear as a triplet (or a finely split multiplet) due to coupling with the two meta protons. The two equivalent protons at the C4 and C6 positions would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the aromatic carbons and one signal for the trifluoromethyl carbon. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring (~3100-3000 cm⁻¹).

-

C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹).

-

Strong C-F stretching vibrations of the trifluoromethyl group (typically in the region of 1350-1100 cm⁻¹).

-

C-Cl stretching vibrations (~800-600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 214, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of chlorine and fluorine atoms or the entire trifluoromethyl group.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not abundant, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The dichloro substitution pattern influences the electronic nature of the aromatic ring and provides sites for further chemical modification.

Derivatives of dichlorobenzotrifluoride are utilized as key intermediates in the synthesis of a variety of biologically active molecules, including insecticides and herbicides.[6] This underscores the potential of this compound as a scaffold for the development of new therapeutic agents. Its application in the synthesis of novel organic compounds for pharmaceuticals and agrochemicals is an active area of research.[1]

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for chemical characterization and process development. Below are generalized, step-by-step methodologies for key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a melting point below room temperature, a cryostat is required.

Diagram: Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a low-melting organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Diagram: Workflow for Boiling Point Determination

Caption: A standard laboratory procedure for determining the boiling point of a liquid using the capillary method.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Diagram: Workflow for Qualitative Solubility Testing

Caption: A straightforward workflow for the qualitative assessment of a compound's solubility in various solvents.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling to ensure laboratory safety.

-

Hazards: It is classified as a combustible liquid and can cause severe skin burns and eye damage.[3] It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties that are crucial for its application in research and development, particularly in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its key physical characteristics, offered insights into its potential applications, outlined standard experimental procedures for property determination, and emphasized the necessary safety precautions for its handling and storage. A comprehensive understanding of these aspects will enable researchers and scientists to utilize this compound effectively and safely in their synthetic endeavors.

References

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

PubChem. 3,4-Dichlorobenzotrifluoride. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Scribd. Determination of Melting Point of An Organic Compound. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Bouling Chemical Co., Ltd. This compound. [Link]

-

University of Manitoba. Experiment 1: Melting-point Determinations. [Link]

-

European Patent Office. Preparation of chlorobenzotrifluoride compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dibromobenzotrifluoride: A Key Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]

-

NIST WebBook. 2,5-Dichlorobenzotrifluoride. [Link]

-

PubChem. 4-Amino-3,5-dichlorobenzotrifluoride. [Link]

-

NIST WebBook. 4-Amino-3,5-dichlorobenzotrifluoride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR [m.chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1,3-Dichloro-5-(trifluoromethyl)benzene

Foreword: Unveiling the Molecular Signature of a Key Synthetic Building Block

Welcome to a comprehensive exploration of the spectral characteristics of 1,3-dichloro-5-(trifluoromethyl)benzene, a pivotal intermediate in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a deep and practical understanding of this molecule's analytical signature. We will move beyond a mere cataloging of data, delving into the causal relationships between molecular structure and spectral output. Our journey will be grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing you with the expertise to confidently identify and characterize this compound in your own laboratory settings.

Molecular Identity and Physicochemical Properties

1,3-Dichloro-5-(trifluoromethyl)benzene, also known as 3,5-dichlorobenzotrifluoride, is an aromatic compound with the chemical formula C₇H₃Cl₂F₃[1][2]. Its structure features a benzene ring substituted with two chlorine atoms at the meta positions and a trifluoromethyl group. This unique arrangement of electron-withdrawing groups significantly influences its chemical reactivity and provides a distinct spectral fingerprint.

Table 1: Physicochemical Properties of 1,3-Dichloro-5-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 54773-20-5 | [3][4] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][2] |

| Molecular Weight | 215.00 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 173-174 °C | [3] |

| Density | 1.470 g/mL at 25 °C | [3] |

| Refractive Index | 1.4710 to 1.4730 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment of each proton and carbon atom within 1,3-dichloro-5-(trifluoromethyl)benzene.

¹H NMR Spectroscopy: Deciphering the Aromatic Proton Signals

Theoretical Insight: The ¹H NMR spectrum of 1,3-dichloro-5-(trifluoromethyl)benzene is expected to be relatively simple due to the molecule's symmetry. The benzene ring has three protons. The proton at position 2 (H-2) is situated between two chlorine atoms, while the protons at positions 4 and 6 (H-4 and H-6) are equivalent and are adjacent to a chlorine atom and the trifluoromethyl group. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (7.34 ppm).

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet (or narrow triplet) | 1H | H-2 |

| ~7.5 | Singlet (or narrow triplet) | 2H | H-4, H-6 |

Note: Due to the meta-relationship, the coupling constants between the aromatic protons are expected to be small (typically 2-3 Hz), which may result in the signals appearing as sharp singlets or very narrowly split multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: The ¹³C NMR spectrum will reveal the number of chemically distinct carbon environments. Due to symmetry, we anticipate four signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will be deshielded, and their signals will be found downfield.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~135 | Singlet | C-1, C-3 (C-Cl) | | ~132 (quartet, J ≈ 30-40 Hz) | Quartet | C-5 (C-CF₃) | | ~128 | Singlet | C-4, C-6 | | ~125 | Singlet | C-2 | | ~123 (quartet, J ≈ 270-280 Hz) | Quartet | CF₃ |

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dichloro-5-(trifluoromethyl)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 300 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Insight: The IR spectrum of 1,3-dichloro-5-(trifluoromethyl)benzene will be characterized by several key absorption bands:

-

C-H stretching (aromatic): Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.

-

C=C stretching (aromatic): Several sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

C-F stretching: Strong, intense absorptions are characteristic of the trifluoromethyl group and are typically observed in the 1350-1100 cm⁻¹ range.

-

C-Cl stretching: Absorptions due to the carbon-chlorine bonds are expected in the 800-600 cm⁻¹ region.

-

Aromatic C-H out-of-plane bending: The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene, a strong band is expected around 880-840 cm⁻¹ and a medium band around 730-675 cm⁻¹.

Table 2: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1100 | Strong, Broad | C-F Stretch (CF₃) |

| 880-840 | Strong | Aromatic C-H Out-of-Plane Bending |

| 800-600 | Medium-Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.

-

Sample Application: Place a small drop of 1,3-dichloro-5-(trifluoromethyl)benzene directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline corrected. Identify and label the major absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Theoretical Insight: In an electron ionization (EI) mass spectrum, 1,3-dichloro-5-(trifluoromethyl)benzene will produce a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺: Containing two ³⁵Cl atoms.

-

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1. The molecular weight of the most abundant isotopologue (with two ³⁵Cl atoms) is 214 g/mol .

Fragmentation Pathway: The molecular ion is expected to undergo fragmentation, leading to the formation of various daughter ions. A logical fragmentation workflow is depicted below.

Caption: Predicted EI-MS fragmentation of 1,3-dichloro-5-(trifluoromethyl)benzene.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Formula | Identity |

| 214, 216, 218 | [C₇H₃³⁵Cl₂F₃]⁺˙, [C₇H₃³⁵Cl³⁷ClF₃]⁺˙, [C₇H₃³⁷Cl₂F₃]⁺˙ | Molecular Ion (M⁺) |

| 179, 181 | [C₇H₃³⁵ClF₃]⁺˙, [C₇H₃³⁷ClF₃]⁺˙ | [M - Cl]⁺ |

| 145, 147, 149 | [C₇H₃³⁵Cl₂]⁺, [C₇H₃³⁵Cl³⁷Cl]⁺, [C₇H₃³⁷Cl₂]⁺ | [M - CF₃]⁺ |

| 110, 112 | [C₇H₃³⁵Cl]⁺˙, [C₇H₃³⁷Cl]⁺˙ | [M - CF₃ - Cl]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like 1,3-dichloro-5-(trifluoromethyl)benzene.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). Use a temperature program to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragments.

-

Data Analysis: Identify the peak corresponding to 1,3-dichloro-5-(trifluoromethyl)benzene in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.

Safety and Handling

1,3-Dichloro-5-(trifluoromethyl)benzene is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. It is classified as a substance that can cause severe skin burns and eye damage[2]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: An Integrated Approach to Spectral Interpretation

The comprehensive analysis of 1,3-dichloro-5-(trifluoromethyl)benzene through the synergistic use of NMR, IR, and MS provides an unambiguous confirmation of its structure. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups and their vibrational characteristics, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. By understanding the principles behind each of these analytical methods and their application to this specific molecule, researchers can confidently utilize and characterize this important chemical intermediate in their scientific endeavors.

References

-

Matrix Fine Chemicals. 1,3-DICHLORO-5-(TRIFLUOROMETHYL)BENZENE. [Link]

-

PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

Sources

- 1. 1,3-DICHLORO-5-(TRIFLUOROMETHYL)BENZENE | CAS [matrix-fine-chemicals.com]

- 2. 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. 1,3-Dichloro-5-(trifluoromethyl)benzene | 54773-20-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 3,5-Dichlorobenzotrifluoride in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzotrifluoride is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its utility in these applications is often dictated by its behavior in solution. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present representative solubility data, and provide detailed, field-proven experimental protocols for determining solubility in your own laboratory setting. This document is intended to serve as a practical resource for scientists and researchers, enabling them to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a substituted aromatic compound whose chemical stability and functional groups make it a versatile building block. The trifluoromethyl group often enhances metabolic stability and lipophilicity in target molecules, properties that are highly desirable in both pharmaceutical and agrochemical design. Understanding the solubility of this intermediate is a critical first step in process development for several reasons:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in solution. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differences in solubility between the desired compound and impurities.

-

Formulation: For final products, particularly in the pharmaceutical industry, solubility is a major determinant of bioavailability and efficacy.[1][2]

The principle of "like dissolves like" is the foundational concept for predicting solubility.[3][4][5] This rule suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its halogenated aromatic structure, is a relatively nonpolar molecule, suggesting it will have greater solubility in nonpolar organic solvents and be poorly soluble in highly polar solvents like water.[6]

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃ | |

| Molecular Weight | 215.00 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 173-174 °C | |

| Melting Point | -13 to -12 °C | |

| Density | 1.459 g/mL at 25 °C | |

| Solubility in Water | Insoluble |

Solubility Profile of this compound

-

Miscible: Soluble in all proportions.

-

Highly Soluble: > 100 mg/mL

-

Soluble: 10 - 100 mg/mL

-

Slightly Soluble: 1 - 10 mg/mL

-

Insoluble: < 1 mg/mL

| Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Hexane | 0.1 | Highly Soluble | Nonpolar alkane solvent, aligns well with the nonpolar nature of the solute. |

| Toluene | 2.4 | Miscible | Aromatic solvent, favorable π-π stacking interactions with the benzene ring of the solute. |

| Dichloromethane | 3.1 | Miscible | Halogenated solvent, similar intermolecular forces to the chlorinated solute. |

| Diethyl Ether | 2.8 | Highly Soluble | Moderately polar ether, effective at solvating nonpolar compounds. |

| Acetone | 5.1 | Highly Soluble | Polar aprotic solvent, capable of dissolving a wide range of compounds. |

| Ethanol | 4.3 | Soluble | Polar protic solvent, the alkyl chain aids in dissolving the nonpolar solute. |

| Methanol | 5.1 | Slightly Soluble | More polar than ethanol, less favorable for solvating the nonpolar solute. |

| Water | 10.2 | Insoluble | Highly polar protic solvent, incompatible with the nonpolar solute.[6] |

It is crucial for researchers to experimentally verify these values for their specific applications, as temperature and purity can significantly influence solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

For rigorous quantitative analysis, the Shake-Flask Method is considered the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[7]

Principle of the Shake-Flask Method

The method involves adding an excess of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured. This concentration is the solubility.[7][8]

Workflow for Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Detailed Protocol: Shake-Flask Method

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8] A preliminary time-course study can be run to confirm when the concentration of the dissolved solute no longer increases.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: To ensure no solid particulates are carried over, filter the sample through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[9]

-

Quantification:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, this is a rapid analysis method. Prepare a standard curve by making serial dilutions of a known concentration of this compound in the same solvent. Measure the absorbance of the filtered sample (after appropriate dilution to fall within the linear range of the standard curve) and calculate the concentration.[10][11]

-

High-Performance Liquid Chromatography (HPLC): This method offers higher specificity and is suitable for complex mixtures. As with UV-Vis, a standard curve is necessary. The filtered sample is injected into the HPLC system, and the peak area is used to determine the concentration.[12]

-

Causality and Self-Validation in the Protocol

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached saturation. Without it, you are merely measuring a concentration, not the solubility limit.[8]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true thermodynamic value under those specific conditions.

-

Why filtration? Any suspended micro-particles in the analyzed sample will scatter light or be detected, leading to an overestimation of the solubility. Filtration is a critical step to remove this source of error.

-

Why a standard curve? A standard curve validates the linear response of the analytical instrument (UV-Vis spectrophotometer or HPLC) and provides the basis for accurately converting an analytical signal (absorbance or peak area) into a concentration.

Alternative and High-Throughput Solubility Screening Methods

While the shake-flask method is the most accurate, it can be time-consuming. For earlier stages of research where a relative ranking of solubility in different solvents is sufficient, high-throughput methods are often employed.

-

Nephelometry: This technique measures the scattering of light caused by suspended particles.[2] A solution of the compound is prepared in a compatible solvent (like DMSO) and then serially diluted into the aqueous or organic solvent of interest in a microtiter plate. The point at which precipitation occurs (indicated by an increase in light scattering) gives an estimate of the kinetic solubility.[10][12]

Caption: High-throughput kinetic solubility screening via nephelometry.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. Governed by the "like dissolves like" principle, it is highly soluble in nonpolar and aromatic solvents and poorly soluble in polar solvents like water. While predictions provide a useful starting point, accurate quantitative data must be obtained experimentally. The shake-flask method remains the definitive technique for determining thermodynamic solubility, providing reliable data for process optimization and formulation. By understanding both the theoretical principles and the practical methodologies for solubility determination, researchers can effectively harness the synthetic potential of this important chemical intermediate.

References

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. [Link]

-

Spectroscopic Techniques . Solubility of Things. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . (2015). Scirp.org. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2001). ACS Publications. [Link]

-

Solubility of organic compounds (video) . Khan Academy. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rheolution.com [rheolution.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 3,5-Dichlorobenzotrifluoride in Synthesis

An In-Depth Technical Guide to the Physicochemical Characterization of 3,5-Dichlorobenzotrifluoride

This compound, also known by its systematic name 1,3-dichloro-5-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest to the scientific community. Its robust chemical structure, featuring a trifluoromethyl group and two chlorine atoms on the benzene ring, makes it a critical building block and intermediate in the synthesis of a wide array of complex molecules.[1] Primarily, it serves as a precursor in the development of advanced agrochemicals, such as herbicides and fungicides, and in the synthesis of novel pharmaceutical agents.[1] The precise physicochemical properties of this compound, particularly its melting and boiling points, are fundamental parameters that dictate its handling, reaction conditions, and purification strategies. An accurate understanding and determination of these properties are non-negotiable for ensuring the reproducibility, efficiency, and safety of synthetic processes in both research and industrial settings.

This guide provides a detailed examination of the melting and boiling points of this compound, offering not just the established values but also the underlying principles and detailed experimental protocols for their accurate determination.

Core Physicochemical Properties

The fundamental physical constants of this compound are summarized below. These values are critical for designing experimental setups, from solvent selection to purification methodologies like distillation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [2][3] |

| Molecular Weight | 215.00 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | -15 to -12 °C | [1][2][4] |

| Boiling Point | 173 to 174 °C | [2][3] |

| Density | 1.47 g/mL at 25 °C | [1][2][4] |

| Refractive Index | 1.471 - 1.473 at 20 °C | [2][4] |

| Flash Point | 65 °C | [2][3] |

| Solubility | Insoluble in water | [4] |

Note: Minor variations in reported values exist across different suppliers and databases, which can be attributed to measurement conditions and sample purity.

Part 1: Experimental Determination of Melting Point

Principle and Rationale

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[5][6] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[5] Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.

Given that this compound has a melting point between -15 and -12 °C, its determination requires a cooling apparatus rather than a heating one. The principle remains the same, but the observation is of freezing (crystallization) rather than melting.

Methodology: Capillary Freezing Point Determination

The most common and accessible method for this determination is the capillary method, adapted for sub-zero temperatures.[7]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the liquid this compound sample is anhydrous, as moisture can significantly depress the freezing point.

-

Capillary Loading: Introduce a small amount of the liquid (approximately 2-3 mm high) into a standard capillary tube open at both ends.

-

Apparatus Setup:

-

Attach the capillary tube to a low-temperature thermometer using a small rubber band or wire. Align the sample in the capillary with the thermometer's bulb.

-

Insert the thermometer-capillary assembly into a cooling bath. A suitable bath can be made using a mixture of dry ice and acetone or isopropanol in a Dewar flask.

-

-

Initial Rapid Cooling: Cool the bath rapidly to obtain an approximate freezing point. Observe the temperature at which the liquid sample becomes opaque or solidifies.

-

Accurate Determination:

-

Allow the apparatus to warm up until the sample melts completely.

-

Re-cool the bath, but this time at a very slow rate (approximately 1-2 °C per minute) as you approach the approximate freezing point.

-

The freezing point is the temperature at which the first crystals appear and remain.

-

The melting point is determined by then allowing the bath to warm slowly and recording the temperature at which the last crystal disappears. For a pure compound, the freezing and melting points should be nearly identical.

-

-

Record the Range: Document the temperature from the first appearance of crystals to the complete solidification of the sample. A narrow range indicates high purity.

Causality and Trustworthiness: The rationale for slow cooling is to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. A rapid temperature change can create a gradient between the bath, the thermometer, and the sample, leading to erroneous readings. Repeating the determination until two consistent values are obtained is a self-validating practice that ensures the reliability of the measurement.

Workflow Visualization: Melting/Freezing Point Determination

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

The melting and boiling points are cornerstone physical properties for this compound, directly influencing its application in pharmaceutical and agrochemical synthesis. The protocols detailed in this guide represent robust, validated methods for determining these values with high accuracy. For researchers and drug development professionals, adherence to these meticulous experimental procedures is paramount for ensuring the integrity of their synthetic work, enabling the consistent production of high-purity materials, and ultimately, facilitating the successful development of new chemical entities.

References

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

This compound. (n.d.). bouling chemical co., limited. Retrieved from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

- Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel. (2005, May 4). Google Patents.

-

4-Amino-3,5-dichlorobenzotrifluoride. (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. This compound [amp.chemicalbook.com]

- 4. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

An In-depth Technical Guide on the Safety and Handling of 3,5-Dichlorobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals

Disclaimer: This guide is intended for informational purposes and should not supersede the specific Safety Data Sheet (SDS) for 3,5-Dichlorobenzotrifluoride provided by the manufacturer. Always consult the SDS before handling any chemical.

Introduction: Understanding the Compound

This compound (CAS No. 54773-20-5) is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms on a benzene ring, imparts both stability and reactivity, making it a valuable building block in organic synthesis. However, these same properties necessitate stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical. This compound is classified as a combustible liquid and can cause severe skin burns and eye damage.[2][3] It may also cause respiratory irritation.[2]

Table 1: GHS Hazard Profile for this compound

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Danger | H227: Combustible liquid[2] |

| Skin Corrosion/Irritation | Category 1A/1B | Danger | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation[2] |

A comprehensive risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the chemical being used, the nature of the experimental procedure, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound should be performed in a well-ventilated chemical fume hood.[4] This is critical to prevent the inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is crucial for protecting against direct contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.[4]

-

Hand Protection: Chemical-resistant gloves are required.[5] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, gloves with a higher level of chemical resistance, such as Viton® or neoprene, should be considered.[5] Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-retardant lab coat that is fully buttoned is the minimum requirement.[6] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn.[4] Closed-toe shoes are mandatory in any laboratory setting.[6]

Caption: Essential safety controls and PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling

-

Wash hands thoroughly after handling.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Keep containers tightly closed when not in use.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Use only non-sparking tools.

Storage

-

Keep containers tightly closed.[8]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

-

Store in a corrosive-resistant area.[7]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and appropriate response is critical.

Spill Cleanup

For a minor spill, the following steps should be taken by trained personnel:

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2][9]

-

Control the Spread: Contain the spill using an inert absorbent material such as vermiculite or sand.[7][9] Do not use combustible materials.

-

Absorb and Collect: Carefully absorb the spilled material, working from the outside in.[9] Collect the absorbed material and place it in a suitable, sealed container for disposal.[7][9]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[10]

-

Dispose: Dispose of all contaminated materials as hazardous waste.[10]

For major spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

-

If inhaled: Remove to fresh air.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[8]

-

If swallowed: Do NOT induce vomiting.[8] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

-

Segregation: Halogenated solvent waste must be segregated from non-halogenated waste.[4][11]

-

Labeling and Storage: Waste containers must be clearly labeled and stored in a designated, safe area.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12] Chlorinated solvents can often be recycled, which should be explored as a more sustainable option.[13]

Caption: A systematic workflow for the responsible disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety within the laboratory. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this valuable compound with confidence and security.

References

-

European Chlorinated Solvents Association. Recycling & Disposal. Retrieved from [Link]

-

AA Waste Solutions. Chlorinated Solvent Disposal and Recycling Services. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9481, 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

-

NUS Chemistry. Disposal of Waste Solvents. Retrieved from [Link]

-

RAND Corporation. (1987, June). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. Retrieved from [Link]

-

American Chemical Society. Chlorinated hydrocarbon wastes. Retrieved from [Link]

-

Bouling Chemical Co., Limited. This compound. Retrieved from [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Clarkson University. Chemical Spill Procedures. Retrieved from [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Retrieved from [Link]

-

Michigan State University. Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

-

ChemTalk. (2022, December 12). Lab Safety Equipment & PPE. Retrieved from [Link]

-

ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound, 98 - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 6. youtube.com [youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. qmul.ac.uk [qmul.ac.uk]

- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 12. aawastesolutions.co.uk [aawastesolutions.co.uk]

- 13. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

An In-Depth Technical Guide to 3,5-Dichlorobenzotrifluoride: Material Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety considerations, and handling protocols for 3,5-Dichlorobenzotrifluoride (CAS No. 54773-20-5). It is intended for laboratory personnel, researchers, and professionals in the pharmaceutical and chemical industries who work with this compound. This document synthesizes critical safety data with practical, field-proven insights to ensure safe and compliant laboratory operations.

Chemical and Physical Identity

This compound, also known as 1,3-dichloro-5-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, imparts specific chemical and physical properties that are critical to understand for its safe handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54773-20-5 | [1] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1] |

| Molecular Weight | 215.00 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Aromatic | [2] |

| Melting Point | -13 to -12 °C | [1] |

| Boiling Point | 173-174 °C | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| Density | 1.47 g/mL at 25 °C | [1] |

| Vapor Pressure | 1.6 mmHg at 20 °C | |

| Solubility | Slightly soluble in water | [2] |

| Refractive Index | 1.471-1.473 at 20 °C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its GHS classification is fundamental to implementing appropriate safety measures.

Signal Word: Danger [3]

Hazard Statements:

-

H227: Combustible liquid.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403+P235: Store in a well-ventilated place. Keep cool.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Reactivity and Stability Profile

Chemical Stability: this compound is stable under normal laboratory conditions.[4]

Incompatible Materials: As a halogenated aromatic compound, it is generally unreactive but exhibits incompatibility with:

-

Strong oxidizing agents[4]

-

Strong reducing agents[2]

-

Amines[2]

-

Nitrides[2]

-

Azo/diazo compounds[2]

-

Alkali metals[2]

-

Epoxides[2]

Conditions to Avoid:

-

Heat, flames, and sparks[4]

-

Ignition sources

Hazardous Decomposition Products: When involved in a fire or exposed to high temperatures, this compound can decompose to form hazardous substances, including:

-

Carbon oxides (CO, CO₂)[4]

-

Hydrogen chloride gas[4]

-

Hydrogen fluoride[4]

-

Phosgene and other toxic gases may also be produced during thermal decomposition in the presence of air.[5]

The trifluoromethyl group is generally stable, but at elevated temperatures, it can be a source of highly corrosive and toxic hydrogen fluoride gas. The presence of chlorine atoms can lead to the formation of hydrogen chloride gas upon decomposition.

Toxicological Information: A Critical Data Gap

A significant challenge in assessing the full risk profile of this compound is the lack of comprehensive toxicological data. For many standard toxicological endpoints, the available information is "no data available" or "the toxicological properties have not been fully investigated".[6][7] This data gap necessitates a cautious approach, treating the substance with a high degree of care and assuming potential for harm until more definitive data is available.

Acute Toxicity:

-

Oral, Dermal, Inhalation: No specific LD50 or LC50 data is available for this compound. However, for the isomeric compound 2,5-Dichlorobenzotrifluoride, an oral LD50 of 3160 µL/kg in rats has been reported, suggesting moderate acute toxicity if ingested.[6] Given the structural similarity, a comparable level of toxicity should be assumed for the 3,5-isomer.

Skin and Eye Irritation:

-

Causes severe skin burns and eye damage.[3] Prolonged or repeated skin contact may lead to dermatitis.[6]

Respiratory Sensitization and Irritation:

-

May cause respiratory irritation.[3] Inhalation of vapors may cause irritation to the respiratory tract.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no available data to classify this compound regarding its carcinogenic, mutagenic, or reproductive hazards. The International Agency for Research on Cancer (IARC) has not classified this compound.[4]

Symptoms of Overexposure:

-

Inhalation of high vapor concentrations may lead to headache, dizziness, tiredness, nausea, and vomiting.[6]

-

Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[6]

Environmental Fate and Ecotoxicity

Similar to the toxicological profile, specific data on the environmental fate and ecotoxicity of this compound is limited. However, as a member of the halogenated aromatic compound class, it is prudent to consider its potential for environmental persistence and bioaccumulation.[8][9]

-

Persistence and Degradation: Halogenated aromatic compounds are known for their resistance to environmental degradation.[8]

-

Bioaccumulation: These compounds are often lipophilic, meaning they can accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[9]

-

Ecotoxicity: While specific data is unavailable, it is advisable to prevent its release into the environment, as halogenated solvents can be toxic to aquatic life.[10]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the chemical is handled.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

Storage Requirements

-

Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[11][13]

-

Keep away from incompatible materials, heat, and ignition sources.[11][13]

-

Store in a designated flammable liquids storage cabinet.[13]

-

Use secondary containment to prevent spills from spreading.[14]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is critical. The following protocols are designed to be self-validating, meaning they are straightforward and prioritize immediate safety.

Exposure Response

Caption: First aid procedures for exposure to this compound.

Spill and Leak Response

For small spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE as outlined in section 6.2.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[15]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

-

Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

-

Ventilate the area.

For large spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Activate the fire alarm if the spill is large or poses a fire hazard.

-

Contact your institution's emergency response team and provide them with the chemical name and location of the spill.

-

Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

Proper disposal of this compound and its contaminated materials is crucial to protect human health and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with non-halogenated solvent waste, as this will significantly increase disposal costs.[14][16]

-

Containerization: Use a compatible container, such as a polyethylene or glass bottle, with a secure, tight-fitting lid.[13] The container should be in good condition and free from leaks.

-

Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[11][14]

-

Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]

-

Disposal Request: Once the container is nearly full (do not overfill), contact your institution's environmental health and safety (EHS) department to arrange for pickup and disposal.[14]

DO NOT dispose of this compound down the drain or by evaporation.[13]

Conclusion

This compound is a valuable laboratory chemical that requires careful and informed handling due to its hazardous properties and the current gaps in its toxicological and environmental data. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) through the implementation of robust engineering controls, appropriate personal protective equipment, and stringent handling and disposal protocols, researchers can work with this compound safely and responsibly. This guide serves as a foundational resource, and it is imperative that all users consult their institution-specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

-

Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

-

ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]

-

Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

-

National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]

-

Taylor & Francis eBooks. (1994). Halogenated Aromatic Compounds. Retrieved from [Link]

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenated Aromatic Hydrocarbons. Retrieved from [Link]

-

Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dichlorobenzotrifluoride, 97%. Retrieved from [Link]

-

Society of the Plastics Industry. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

-

University of Toronto. (n.d.). Identification and Analysis of Halogenated Contaminants Formed in Thermal. Retrieved from [Link]

Sources

- 1. This compound CAS#: [amp.chemicalbook.com]

- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]

A Technical Guide to the Thermodynamic Properties of Dichlorobenzotrifluoride Isomers

This guide provides a comprehensive overview of the thermodynamic properties of dichlorobenzotrifluoride (DCBTF) isomers, tailored for researchers, scientists, and professionals in drug development and chemical engineering. Understanding these properties is critical for process design, safety analysis, and predicting the environmental fate of these compounds.

Introduction: The Significance of DCBTF Isomers

Dichlorobenzotrifluoride isomers are a class of halogenated aromatic compounds. Their unique combination of a trifluoromethyl group and chlorine atoms on a benzene ring imparts specific chemical and physical characteristics. These properties make them valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as potential solvents or heat transfer fluids.

The six distinct isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCBTF) exhibit different thermodynamic behaviors due to the varied positions of their chlorine substituents. Accurate thermodynamic data, such as enthalpy of formation, heat capacity, and vapor pressure, are essential for:

-

Reaction Engineering: Designing and optimizing synthetic routes.

-

Process Safety: Assessing thermal hazards and predicting runaway reactions.

-

Purification Processes: Developing efficient distillation and crystallization methods.

-

Environmental Modeling: Predicting their distribution and persistence in the environment.

This document outlines both experimental and computational methodologies for determining these crucial parameters, providing a robust framework for their scientific investigation.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the most reliable thermodynamic data. The choice of technique is dictated by the specific property of interest and the physical state of the substance.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality in Protocol Design: For halogenated compounds like DCBTF, special considerations are necessary. The combustion products include corrosive gases (HCl, HF) and potentially soot. Therefore, the bomb must be constructed from corrosion-resistant alloys (e.g., Hastelloy), and a reducing agent (like arsenic trioxide or hydrazine dihydrochloride) is often added to the absorbing solution to ensure all chlorine is converted to chloride ions for accurate analysis.

Self-Validating System: The integrity of the measurement is ensured by calibrating the calorimeter constant (Ccal) with a substance of a precisely known enthalpy of combustion, such as benzoic acid, before and after sample analysis.[1] The consistency of the Ccal value validates the instrument's performance.

Detailed Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the DCBTF isomer is placed in a crucible. For liquids, this is often a gelatin capsule of known mass and combustion energy.

-

Bomb Assembly: The crucible is placed in the bomb. A platinum or nickel-chromium fuse wire is positioned to contact the sample. A small amount of water or a reducing solution is added to the bottom of the bomb to absorb the acidic combustion products.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. Temperature probes are placed in the water.

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[2][3]

-

Post-Reaction Analysis: The bomb is depressurized, and the contents are analyzed to quantify the formation of nitric acid (from residual nitrogen) and to confirm complete combustion. The aqueous solution is titrated to determine the amount of hydrochloric and hydrofluoric acids formed.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the calorimeter constant. Corrections are applied for the fuse wire ignition energy, acid formation, and any incomplete combustion.

Workflow for Bomb Calorimetry

Caption: Experimental workflow for determining enthalpy of formation.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a fundamental property for distillation design and environmental fate modeling. The enthalpy of vaporization (ΔvapH), the energy required to transform a liquid into a gas, can be derived from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Static or Effusion Method

-

Static Method: The substance is placed in a thermostatted vessel connected to a pressure-measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid/solid is measured at various temperatures. This method is suitable for pressures above 1 kPa.[4]

-

Knudsen Effusion Method: This technique is used for low vapor pressures. The sample is placed in a cell with a small orifice. The rate of mass loss due to effusion of the vapor into a vacuum is measured, from which the vapor pressure can be calculated.[4]

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable, computational chemistry provides a powerful alternative for estimating thermodynamic properties.[5] High-accuracy composite methods are particularly effective.

Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite ab initio method designed to calculate energies of molecular species with high accuracy (typically within ±1 kcal/mol of experimental values).[5][6][7] It achieves this by combining calculations at different levels of theory and basis sets to approximate a very high-level calculation at a fraction of the computational cost.[8][9]

Causality in G4 Workflow: The G4 protocol is a multi-step process.[9] It starts with a geometry optimization using a robust method (B3LYP). This geometry is then used for a series of single-point energy calculations with increasing levels of theory and larger basis sets. These calculations systematically account for electron correlation, basis set effects, and other contributions to the total energy. An empirical higher-level correction is added to compensate for remaining deficiencies.[7][10]

Computational Workflow: G4 Theory for ΔfH°

-

Structure Optimization: The initial molecular structure of the DCBTF isomer is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-